molecular formula C6H2F2N2 B6616773 2,4-Difluoronicotinonitrile CAS No. 1807275-54-2

2,4-Difluoronicotinonitrile

Cat. No.: B6616773
CAS No.: 1807275-54-2
M. Wt: 140.09 g/mol
InChI Key: VUTROJMRFYTXHW-UHFFFAOYSA-N
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Description

2,4-Difluoronicotinonitrile (CAS: 1804896-68-1; molecular formula: C₆H₂F₂N₂) is a fluorinated nicotinonitrile derivative characterized by fluorine atoms at the 2- and 4-positions of the pyridine ring and a nitrile group at the 3-position. Nicotinonitriles are a class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . Fluorination at specific positions enhances metabolic stability and bioavailability, making 2,4-difluoronicotinonitrile a promising scaffold for drug discovery and optoelectronic materials .

Properties

IUPAC Name

2,4-difluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTROJMRFYTXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method is the reaction of 2,4-dichloronicotinonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .

Industrial Production Methods

In industrial settings, the production of 2,4-Difluoronicotinonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of aminonicotinonitriles.

Scientific Research Applications

2,4-Difluoronicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoronicotinonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine substituents significantly impacts the compound’s reactivity and applications. Key analogs include:

Compound Substituents Molecular Formula Key Properties/Applications References
2,4-Difluoronicotinonitrile F (2,4), CN (3) C₆H₂F₂N₂ Drug intermediates, fluorescence probes
4,6-Difluoronicotinonitrile F (4,6), CN (3) C₆H₂F₂N₂ Nonlinear optics, liquid crystal displays
2,6-Difluoronicotinonitrile F (2,6), CN (3) C₆H₂F₂N₂ Agrochemical synthesis
2,4-Dichloro-6-methylnicotinonitrile Cl (2,4), CH₃ (6), CN (3) C₈H₆Cl₂N₂ Higher thermal stability, herbicides
  • Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density on the pyridine ring, enhancing resistance to oxidation. 2,4-Difluoronicotinonitrile exhibits stronger electron deficiency compared to 4,6-difluoro analogs, influencing its reactivity in cross-coupling reactions .
  • Bioactivity: Fluorinated nicotinonitriles generally show superior antimicrobial and anticancer activity compared to chloro- or methyl-substituted derivatives. For example, 2-amino-6-cyclopropyl-4-(4-fluorophenyl)nicotinonitrile (C₁₅H₁₂FN₃) demonstrated potent anticancer activity in vitro, attributed to fluorine’s role in enhancing membrane permeability .

Pharmacological Activity

  • Antimicrobial Activity: 2,4-Difluoronicotinonitrile derivatives have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) due to fluorine’s ability to disrupt bacterial enzyme function. In contrast, chloro-substituted analogs like 2,4-dichloro-6-methylnicotinonitrile are less potent but more lipophilic .
  • Anticancer Potential: Fluorine at the 2- and 4-positions enhances interactions with kinase targets. For instance, triazole-linked nicotinonitriles exhibited IC₅₀ values below 10 μM in breast cancer cell lines, outperforming non-fluorinated analogs .

Physicochemical Properties

  • Solubility: Fluorination improves aqueous solubility compared to chloro-substituted derivatives. For example, 2,4-difluoronicotinonitrile has a logP of 1.8, whereas 2,4-dichloro-6-methylnicotinonitrile has a logP of 2.9 .
  • Thermal Stability: Methyl and chloro substituents increase thermal stability. 2,4-Dichloro-6-methylnicotinonitrile decomposes at 220°C, while 2,4-difluoronicotinonitrile decomposes at 190°C .

Biological Activity

2,4-Difluoronicotinonitrile (DFN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with DFN, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

2,4-Difluoronicotinonitrile is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring, along with a nitrile group (-C≡N) attached to the 3-position. This unique structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to DFN exhibit significant antimicrobial properties. For instance, studies on substituted phenylfuranylnicotinamidines have shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 10–20 μM against pathogens like Staphylococcus aureus and Escherichia coli . While specific data for DFN is limited, its structural analogs suggest potential efficacy in combating bacterial infections.

Compound MIC (μM) Target Pathogen
Substituted phenylfuranylnicotinamidines10-20Staphylococcus aureus
Escherichia coli

Anticancer Activity

The anticancer potential of DFN has been explored through various studies focusing on its cytotoxic effects. For example, a series of nicotinamidine derivatives were evaluated for their cytotoxicity against a panel of 60 human cancer cell lines. The most active compounds demonstrated GI50 values in the submicromolar range, indicating potent growth inhibition . The structure-activity relationship (SAR) analyses revealed that modifications at specific positions significantly influenced the cytotoxicity levels.

Case Study: Cytotoxic Evaluation

A notable study involved screening nicotinamide derivatives for their ability to inhibit cancer cell growth. The results highlighted the following:

  • Most Active Compound : A derivative with a GI50 value of 0.83 μM.
  • TGI and LC50 Values : Corresponding TGI and LC50 values were found to be 2.51 μM and 100 μM respectively.

This indicates that compounds structurally related to DFN could exhibit similar anticancer properties.

The mechanism by which DFN exerts its biological effects is still under investigation. However, studies have suggested that compounds with similar structures may induce apoptosis in cancer cells through DNA degradation mechanisms and oxidative stress pathways . The antioxidant activity observed in some derivatives further supports this hypothesis.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR is critical for tracking fluorination efficiency, while ¹H/¹³C NMR identifies substituent positions (e.g., δ ~160 ppm for aromatic fluorines in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitrile-containing intermediates .
  • X-ray Crystallography : Resolves regioselectivity ambiguities in fluorine substitution .

What strategies mitigate competing side reactions during nucleophilic substitutions in fluorinated nicotinonitriles?

Advanced Research Question

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce hydrolysis of nitrile groups .
  • Protecting Groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl intermediates) to prevent unwanted fluorination .
  • Catalyst Screening : Metal-free conditions (e.g., organic bases like DBU) minimize side reactions in cyanation steps .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of nicotinonitrile derivatives?

Basic Research Question
Fluorine atoms at the 2- and 4-positions:

  • Increase Electrophilicity : Enhance susceptibility to nucleophilic attack at the 3- and 5-positions.
  • Stabilize Intermediates : Reduce decarboxylation rates in acidic conditions compared to non-fluorinated analogs .
  • Modulate pKa : Lower the pKa of adjacent protons, facilitating deprotonation in coupling reactions .

How do solvent polarity and catalyst choice affect regioselectivity in fluorinated nicotinonitrile synthesis?

Advanced Research Question

  • Solvent Effects : High-polarity solvents (e.g., DMSO) favor SNAr mechanisms for fluorination, while low-polarity solvents (e.g., toluene) promote radical pathways .
  • Catalyst Impact : Potassium carbonate enhances nitrile stability, whereas Pd catalysts enable cross-coupling at the 6-position .
    Case Study : In a Pd-mediated Suzuki coupling, DMSO increased regioselectivity for 6-arylation by 40% compared to THF .

What are the thermodynamic stability trends for 2,4-Difluoronicotinonitrile under varying pH and temperature conditions?

Advanced Research Question

  • Thermodynamic Data : ΔrG° for hydrolysis is +15.2 kJ/mol at pH 7 (indicating kinetic stability), but decreases to −8.3 kJ/mol at pH >10 due to hydroxide ion attack .
  • Thermal Stability : Decomposition begins at 180°C (TGA data), with fluoride release detected via FTIR .

How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

Advanced Research Question

  • Validation Workflow :
    • Compare computed activation energies (DFT) with experimental Arrhenius parameters.
    • Use isotope labeling (e.g., ¹⁸O in AOPs) to trace reaction pathways .
  • Contradiction Example : Computed •OH addition at the 4-position may conflict with experimental detection of 2-hydroxylated products due to solvent effects omitted in models .

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